
5-Bromo-2,2-dimethoxypentanoic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,11-Bis(methylsulfonylsulfanyl)undecane is an organic compound characterized by the presence of two methylsulfonylsulfanyl groups attached to an undecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,11-Bis(methylsulfonylsulfanyl)undecane typically involves the reaction of 1,11-dibromoundecane with sodium methylsulfonylsulfide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by methylsulfonylsulfanyl groups.
Industrial Production Methods
Industrial production of 1,11-Bis(methylsulfonylsulfanyl)undecane follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,11-Bis(methylsulfonylsulfanyl)undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups back to thiol groups.
Substitution: The methylsulfonylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,11-Bis(methylsulfonylsulfanyl)undecane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,11-Bis(methylsulfonylsulfanyl)undecane involves its interaction with molecular targets through its sulfonyl and sulfanyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress and redox regulation.
Comparison with Similar Compounds
1,11-Bis(methylsulfonylsulfanyl)undecane can be compared with other similar compounds such as:
1,11-Dibromoundecane: A precursor in the synthesis of 1,11-Bis(methylsulfonylsulfanyl)undecane.
1,11-Bis(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)undecane: A compound with similar structural features but different functional groups.
Spiro[5.5]undecane derivatives: Compounds with similar carbon skeletons but different substituents.
The uniqueness of 1,11-Bis(methylsulfonylsulfanyl)undecane lies in its dual sulfonylsulfanyl groups, which impart distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C13H28O4S4 |
|---|---|
Molecular Weight |
376.6 g/mol |
IUPAC Name |
1,11-bis(methylsulfonylsulfanyl)undecane |
InChI |
InChI=1S/C13H28O4S4/c1-20(14,15)18-12-10-8-6-4-3-5-7-9-11-13-19-21(2,16)17/h3-13H2,1-2H3 |
InChI Key |
NWTGVRZMPYJNKV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCCCCCCCCCCCSS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


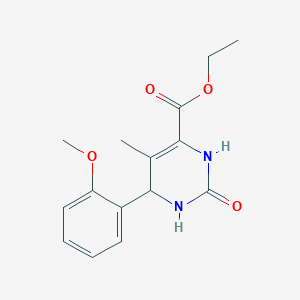
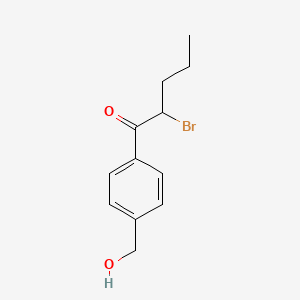
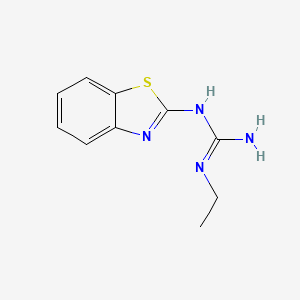
![N-(2-Aminoethyl)-N'-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-YL]ethyl]ethylenediamine](/img/structure/B13829909.png)

![1-[(2R)-Butan-2-yl]-4-fluorobenzene](/img/structure/B13829921.png)
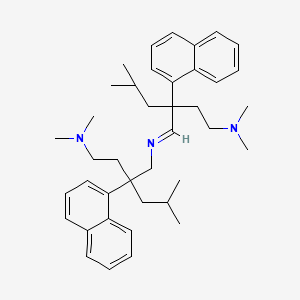
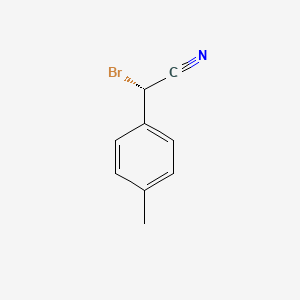
![3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole](/img/structure/B13829935.png)
![[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate](/img/structure/B13829936.png)
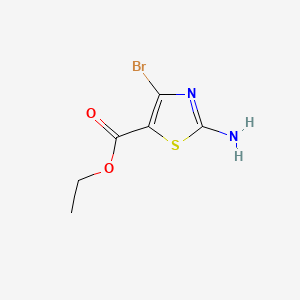
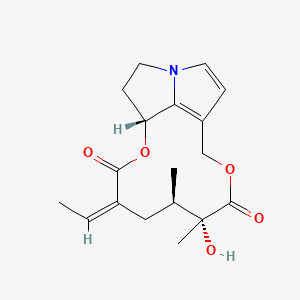
![[3-(Hydroxymethyl)phenyl]acetaldehyde](/img/structure/B13829952.png)
![(3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol](/img/structure/B13829962.png)
